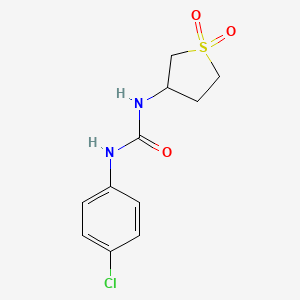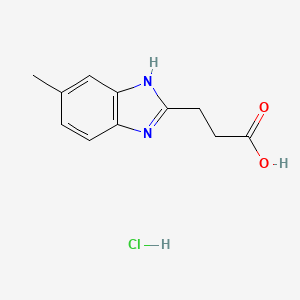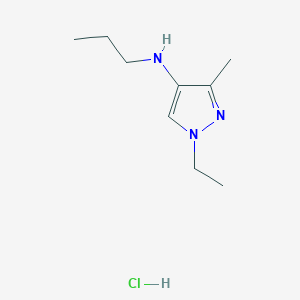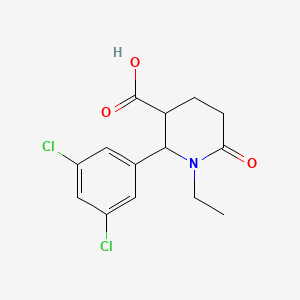![molecular formula C14H23ClN2O2 B12221766 4'-Cyclopropyl-6'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B12221766.png)
4'-Cyclopropyl-6'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Cyclopropyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyclopropyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often involves the use of catalytic asymmetric reactions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification methods, and minimizing the use of hazardous reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4’-Cyclopropyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4’-Cyclopropyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4’-Cyclopropyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4’-Cyclopropyl-6’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride can be compared with other similar compounds, such as:
- 3’-Cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride
- 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-
These compounds share structural similarities but differ in their specific substituents and biological activities The unique features of 4’-Cyclopropyl-6’-methyl-8-azaspiro[bicyclo[32
Properties
Molecular Formula |
C14H23ClN2O2 |
|---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
4'-cyclopropyl-2'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-9-13(17)16(12-4-5-12)8-14(18-9)6-10-2-3-11(7-14)15-10;/h9-12,15H,2-8H2,1H3;1H |
InChI Key |
HQPPJEIKXCPQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3)C4CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B12221684.png)


![2-benzyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12221692.png)

![N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12221705.png)
![3-[2-(4-fluorophenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12221707.png)
![1-[(1-Methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B12221714.png)


![2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12221740.png)
![tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12221743.png)

![5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide](/img/structure/B12221759.png)
